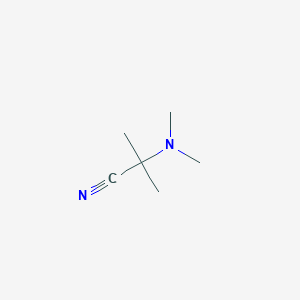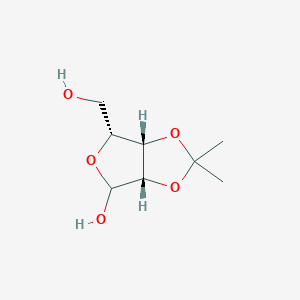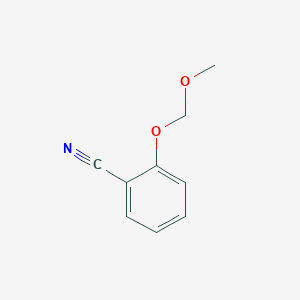
2-(Dimethylamino)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.
Applications De Recherche Scientifique
Amphiphilic Block Copolymer Modification
The compound serves as a modular platform for graft attachment in the synthesis of multifunctional amphiphilic diblock copolymers. This is achieved through azide–alkyne “click” chemistry, which is a highly efficient reaction used to modify polymers with side chains like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), enhancing their biocompatibility and biodegradability .
Stimuli-Responsive Polymer Synthesis
“2-(Dimethylamino)-2-methylpropanenitrile” is used in the creation of stimuli-responsive polymers, such as pH and temperature dual-responsive chitosan copolymers. These polymers have applications in drug delivery systems where they can respond to specific physiological conditions to release therapeutic agents .
Statistical Copolymer Synthesis
The compound is involved in the synthesis of statistical copolymers, such as poly(DMAEMA-stat-styrene), which have a range of molecular weights and compositions. These copolymers have potential applications in creating new materials with tailored properties for various industrial and research purposes .
Mécanisme D'action
Target of Action
Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-2-methylpropanenitrile might interact with similar targets.
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in cellular function . For instance, Deanol, a compound with similar structure, has been used in the treatment of various neurological disorders, suggesting that it may interact with neural receptors or enzymes .
Biochemical Pathways
Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may affect neurotransmitter synthesis or signaling pathways .
Pharmacokinetics
Similar compounds such as deanol have been studied, and it is known that they can be absorbed and distributed in the body .
Result of Action
Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may have effects on neural function .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Propriétés
IUPAC Name |
2-(dimethylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDGSEGTBIWFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440950 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropanenitrile | |
CAS RN |
2273-40-7 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)




